3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is an organic compound that features a thiadiazole ring substituted with a methylsulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline typically involves the formation of the thiadiazole ring followed by the introduction of the methylsulfonyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable sulfonyl hydrazide with a nitrile can yield the thiadiazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a similar thiadiazole ring structure but different substituents.
Sulfonamides: Compounds with a sulfonyl group attached to an amine.
Aniline Derivatives: Compounds with various substituents on the aniline ring.
Uniqueness
3-(5-(Methylsulfonyl)-1,2,3-thiadiazol-4-yl)aniline is unique due to the specific combination of the thiadiazole ring, methylsulfonyl group, and aniline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H9N3O2S2 |
---|---|
Molecular Weight |
255.3 g/mol |
IUPAC Name |
3-(5-methylsulfonylthiadiazol-4-yl)aniline |
InChI |
InChI=1S/C9H9N3O2S2/c1-16(13,14)9-8(11-12-15-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3 |
InChI Key |
RZZBCBVISMZGIM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.